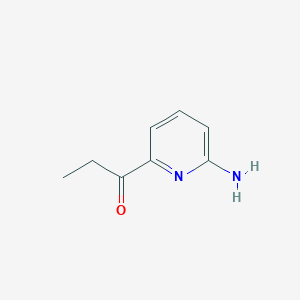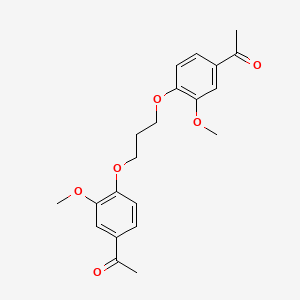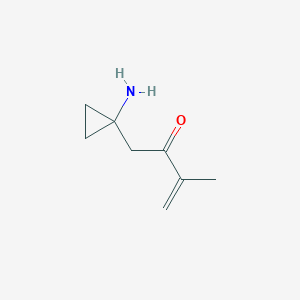
1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one is a unique organic compound characterized by its cyclopropyl and enone functional groups
Preparation Methods
The synthesis of 1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one can be achieved through several routes:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring.
Intramolecular Cyclization: γ-Substituted amino acid derivatives undergo intramolecular cyclization to yield the desired compound.
Alkene Cyclopropanation: This method utilizes diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one involves its interaction with specific molecular targets and pathways:
Ethylene Biosynthesis: The compound acts as a precursor in the biosynthesis of ethylene, a plant hormone that regulates various physiological processes.
Signaling Pathways: It influences signaling pathways related to plant growth and stress responses.
Enzyme Interaction: The compound interacts with enzymes such as ACC synthase and ACC oxidase, which play crucial roles in its metabolic pathways.
Comparison with Similar Compounds
1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic Acid: This compound is also involved in ethylene biosynthesis and shares structural similarities.
(1-Aminocyclopropyl)phosphonic Acids: These compounds have similar cyclopropyl groups and are studied for their biological activities.
The uniqueness of this compound lies in its specific structural features and its diverse range of applications in various scientific fields.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(1-aminocyclopropyl)-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C8H13NO/c1-6(2)7(10)5-8(9)3-4-8/h1,3-5,9H2,2H3 |
InChI Key |
FUHFDTSCFODEAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)CC1(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


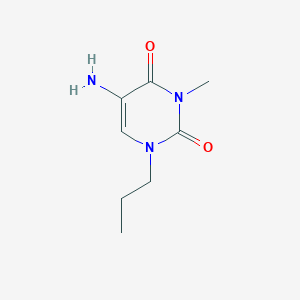
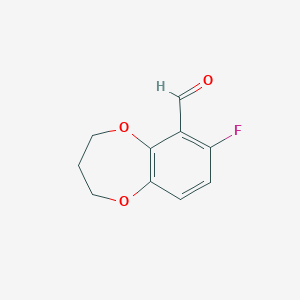
![1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one](/img/structure/B13167770.png)
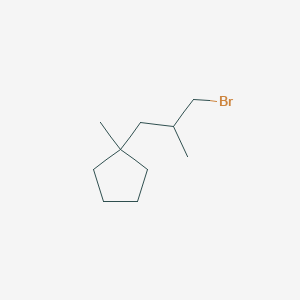
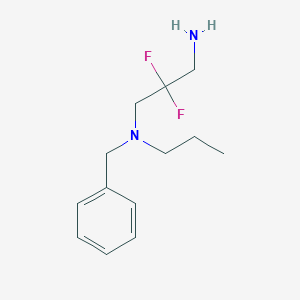
![tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13167786.png)
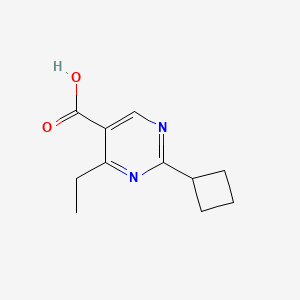
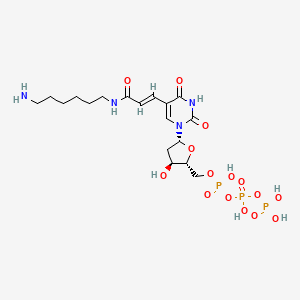
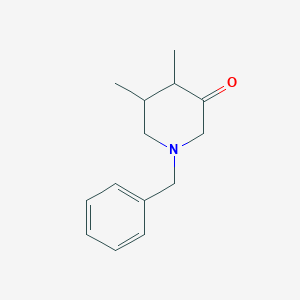
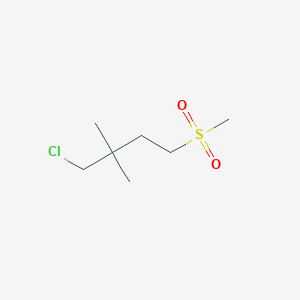
![3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13167815.png)
